molecular formula C20H20N2O5 B2491777 N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide CAS No. 904011-67-2

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide

Cat. No.: B2491777
CAS No.: 904011-67-2
M. Wt: 368.389
InChI Key: PBDJUGINYNBVQO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.
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Biological Activity

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature and data.

  • Molecular Formula : C19H18N2O4
  • Molecular Weight : 338.36 g/mol
  • CAS Number : 903853-01-0

Research indicates that this compound may exhibit a range of biological activities, particularly in the context of neurodegenerative diseases and cancer. The benzoxazepine scaffold is known for its diverse pharmacological properties, including modulation of neurotransmitter systems and potential anti-cancer effects.

Biological Activities

  • Neuroprotective Effects :
    • Studies have suggested that compounds with a similar structure can inhibit the formation of amyloid-beta plaques, which are implicated in Alzheimer’s disease. This mechanism involves the modulation of gamma-secretase activity, thereby reducing neurotoxicity associated with amyloid-beta accumulation .
  • Anticancer Properties :
    • Preliminary data suggest that this compound may possess cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been explored in vitro, showing promise as a potential chemotherapeutic agent .
  • Anti-inflammatory Activity :
    • There is emerging evidence that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar benzoxazepine derivatives:

StudyFindings
Alzheimer's Disease Model Compounds demonstrated inhibition of amyloid precursor protein processing, leading to reduced amyloid-beta levels .
Cancer Cell Line Studies Induced apoptosis in breast and prostate cancer cell lines with IC50 values in the low micromolar range .
Inflammation Models Reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with benzoxazepine derivatives .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-1,4-benzoxazepin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-3-26-15-10-8-14(9-11-15)21-18(23)12-22-19(24)13(2)27-17-7-5-4-6-16(17)20(22)25/h4-11,13H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDJUGINYNBVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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